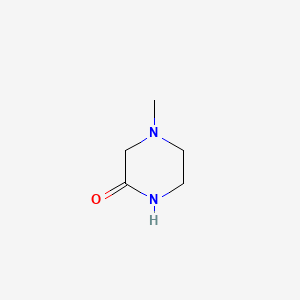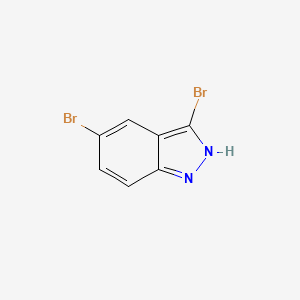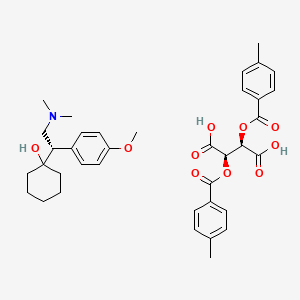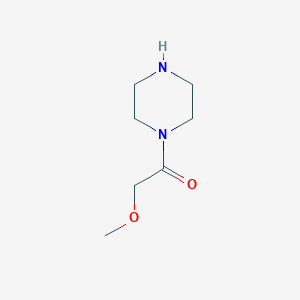
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7ClO2 . It is also known as CHDI.
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is represented by the InChI code: 1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 .Physical And Chemical Properties Analysis
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is a solid at room temperature . It has a molecular weight of 182.61 .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been explored for its potential in organic synthesis, demonstrating environmentally friendly procedures. For instance, the synthesis of related compounds through grinding the solid mixture of precursors under solvent-free conditions indicates a step towards green chemistry. This approach highlights the compound's role in developing more sustainable chemical syntheses (Zhuang Li-rong, 2010).
Photophysical Properties
Research on the photophysical properties of chloro-hydroxy-tetraorganyl-distannoxanes, where the compound of interest may serve as a precursor or related structure, provides insights into its potential applications in material science. The detailed study of these compounds' "ladder-type" structure and bridge asymmetries could inform the development of new materials with specific optical or electronic properties (H. Puff, Iris Bung, E. Friedrichs, & A. Jansen, 1983).
Chemical Reactions and Mechanisms
The compound has been studied for its reactivity, demonstrating its potential in forming complex structures through catalyzed reactions. For example, reactions catalyzed by BF3·Etherate leading to dihydroindolo[1,2-c]quinazoline derivatives highlight its utility in synthetic organic chemistry for constructing complex molecular architectures (K. Harano, A. Watanabe, K. Yamaguchi, Fumikazu Ito, & Y. Yoshitake, 2007).
Analytical and Environmental Applications
Significant work has been done in understanding the analytical applications of related compounds, such as using 1-methyl-2-phenylindole in a new colorimetric assay of lipid peroxidation. This research points to the potential utility of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one in developing analytical methodologies for biological and environmental samples (D. Gérard-Monnier, I. Erdelmeier, K. Régnard, N. Moze-Henry, J. Yadan, & J. Chaudière, 1998).
Nonlinear Optics and Drug Development Potential
The compound and its derivatives have been explored for roles in non-linear optics, highlighting its potential in material science for developing new optical materials. Advanced computational analyses, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate its reactivity properties and stability, opening avenues for its application in designing new materials and drugs (P. Murthy, Y. Mary, V. Suneetha, C. Y. Panicker, Stevan Armaković, S. Armaković, L. Giri, P. Suchetan, & C. Alsenoy, 2017).
Safety And Hazards
The compound is classified under GHS07 and carries a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-chloro-7-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNMNVRDMWVUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511581 |
Source


|
| Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one | |
CAS RN |
81945-10-0 |
Source


|
| Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



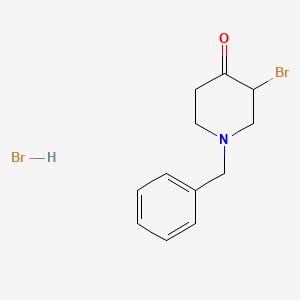
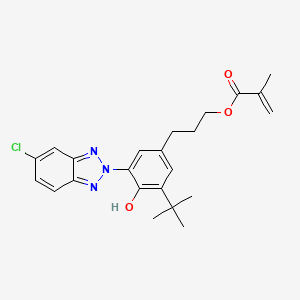

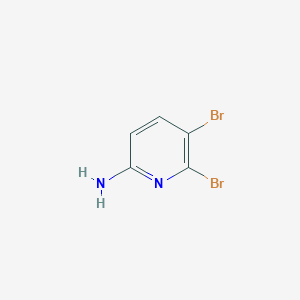
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)

